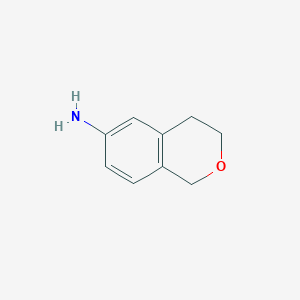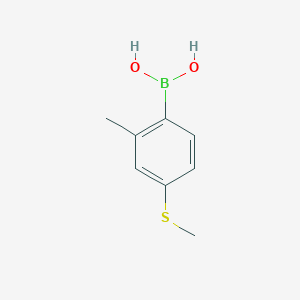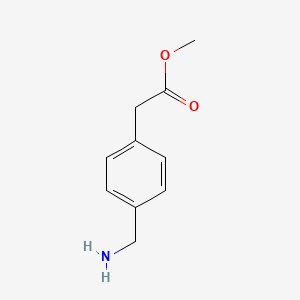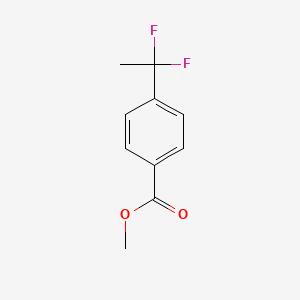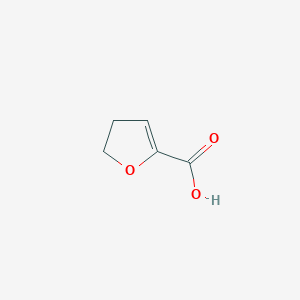
4,5-Dihydrofuran-2-carboxylic acid
Overview
Description
4,5-Dihydrofuran-2-carboxylic acid is a heterocyclic organic compound that features a furan ring with a carboxylic acid group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
4,5-Dihydrofuran-2-carboxylic acid is a type of furan compound . Furan compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
It is known that furan compounds interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Furan compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Furan compounds are generally known for their stability and readily prepared nature , which could potentially impact their bioavailability.
Result of Action
It has been reported that a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, which include this compound, have shown anticancer activity against the human ovarian cancer cell line a2780 .
Biochemical Analysis
Biochemical Properties
Furan derivatives are known to play significant roles in biochemical reactions .
Cellular Effects
Furan derivatives have been shown to exhibit anticancer activity against the human ovarian cancer cell line A2780
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 4,5-Dihydrofuran-2-carboxylic acid in animal models
Metabolic Pathways
Furan derivatives are important platform chemicals in biomass conversions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dihydrofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the reaction of 2-furancarboxylic acid with reducing agents to form the dihydrofuran derivative . Another approach involves the use of catalytic hydrogenation of furfural derivatives .
Industrial Production Methods: Industrial production of this compound often employs biomass-derived furfural as a starting material. The process involves catalytic hydrogenation and subsequent cyclization to yield the desired product . This method is advantageous due to the availability of furfural from renewable resources.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydrofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-furandicarboxylic acid under specific conditions.
Reduction: Catalytic hydrogenation can convert it to tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation reactions.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: 2,5-Furandicarboxylic acid.
Reduction: Tetrahydrofuran-2-carboxylic acid.
Substitution: Various halogenated and nitrated furan derivatives.
Scientific Research Applications
4,5-Dihydrofuran-2-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
2-Furancarboxylic acid: A precursor in the synthesis of 4,5-dihydrofuran-2-carboxylic acid.
2,5-Furandicarboxylic acid: An oxidation product of this compound.
Tetrahydrofuran-2-carboxylic acid: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific reactivity and the ability to undergo diverse chemical transformations. Its structure allows for the formation of various derivatives, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3-dihydrofuran-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-5(7)4-2-1-3-8-4/h2H,1,3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTOEHBFQROATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871233 | |
| Record name | 4,5-Dihydrofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444777-27-9 | |
| Record name | 4,5-Dihydrofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydrofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B3137899.png)

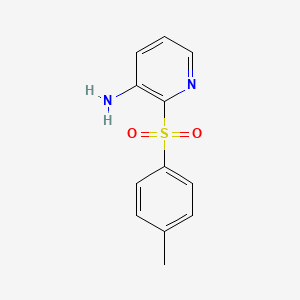
![2-[(3-Carbamoyl-4,5-dimethylthiophen-2-yl)carbamoyl]benzoic acid](/img/structure/B3137920.png)
![2-[[4-[(4-iodophenyl)sulfamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B3137921.png)
![4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B3137926.png)
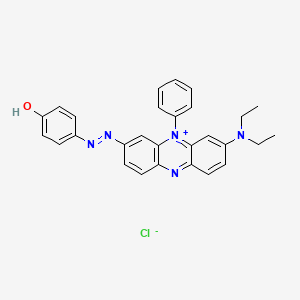
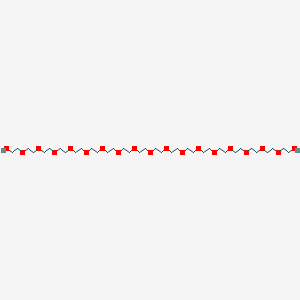
amine](/img/structure/B3137948.png)
